Bienvenue dans la boutique en ligne BenchChem!

4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid

Physicochemical characterization Solid-state properties Formulation pre-screening

4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid (CAS 90034-64-3) is a heterocyclic small molecule belonging to the 2-phenyl-4-quinolone subclass of quinoline derivatives. Its molecular formula is C₁₆H₁₁NO₃ with a molecular weight of 265.26 g/mol, featuring a 4-oxo-1,4-dihydroquinoline core bearing a phenyl substituent at position 2 and a carboxylic acid at position 8.

Molecular Formula C16H11NO3
Molecular Weight 265.26 g/mol
CAS No. 90034-64-3
Cat. No. B11849751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid
CAS90034-64-3
Molecular FormulaC16H11NO3
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)C(=O)O
InChIInChI=1S/C16H11NO3/c18-14-9-13(10-5-2-1-3-6-10)17-15-11(14)7-4-8-12(15)16(19)20/h1-9H,(H,17,18)(H,19,20)
InChIKeyKIISEGOQKVDEDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid (CAS 90034-64-3): Structural Identity and Compound-Class Context for Procurement Decisions


4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid (CAS 90034-64-3) is a heterocyclic small molecule belonging to the 2-phenyl-4-quinolone subclass of quinoline derivatives [1]. Its molecular formula is C₁₆H₁₁NO₃ with a molecular weight of 265.26 g/mol, featuring a 4-oxo-1,4-dihydroquinoline core bearing a phenyl substituent at position 2 and a carboxylic acid at position 8 [1]. This specific substitution pattern distinguishes it from the more extensively studied 3-carboxy and 4-carboxy regioisomers within the phenylquinolone chemical space, creating a distinct physicochemical and synthetic-utility profile that carries specific implications for research procurement and lead-optimization campaigns [2].

Why Generic Substitution Fails for 4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid: The Quantifiable Cost of Regioisomeric Interchange


Within the 4-oxo-2-phenyl-1,4-dihydroquinolinecarboxylic acid family, the position of the carboxylic acid substituent is a non-interchangeable determinant of physicochemical behavior and synthetic downstream utility. Moving the carboxyl group from position 8 to position 3, 4, or 6 produces regioisomers with divergent melting points (differing by over 85 °C in some cases), hydrogen-bonding capacity, lipophilicity, and pKa values [1][2]. Critically, the 8-carboxy isomer serves as the direct synthetic precursor to the 2-phenylquinoline-8-carboxamide class of DNA-intercalating antitumor agents, a role that no other regioisomer can fulfill without additional synthetic steps [3]. Substituting a generic 'phenylquinolinecarboxylic acid' without verifying the carboxylic acid position therefore risks not only altered physicochemical handling and formulation behavior but also the loss of a validated synthetic entry point into a therapeutically relevant chemical series.

Quantitative Differentiation Evidence for 4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid (CAS 90034-64-3): Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Melting Point and Thermal Handling Differentiation vs. Cinchophen (4-Carboxy Analog)

The target compound exhibits a melting point of 126–128 °C, which is approximately 87–89 °C lower than that of cinchophen (2-phenyl-4-quinolinecarboxylic acid, mp 213–216 °C) [1]. This substantial thermal difference reflects the combined impact of the 4-oxo-1,4-dihydro tautomeric state and the 8-carboxy substitution pattern on crystal lattice energy.

Physicochemical characterization Solid-state properties Formulation pre-screening

Hydrogen-Bond Donor and Acceptor Count: Impact on Permeability and Solubility Predictions vs. 2-Phenylquinoline-8-carboxylic Acid

The target compound possesses 2 hydrogen-bond donors (HBD) and 4 hydrogen-bond acceptors (HBA), compared with 1 HBD and 3 HBA for the fully aromatic 2-phenylquinoline-8-carboxylic acid (CAS 5093-81-2) [1]. This difference arises from the 4-oxo-1,4-dihydro tautomeric state, which introduces an additional N–H donor and an additional carbonyl acceptor.

Drug-likeness ADME prediction Permeability screening

Lipophilicity (XLogP) Differentiation vs. Cinchophen: Implications for Partitioning and Protein Binding

The target compound has a computed XLogP3-AA value of 2.7, which is 0.7 log units lower than that of cinchophen (XLogP = 3.4) [1][2]. This lower lipophilicity is attributable to the additional oxygen atom in the 4-oxo group and the 8-carboxy vs. 4-carboxy positioning, which alters the overall polarity and hydrogen-bonding potential of the molecule.

Lipophilicity LogP Drug distribution prediction

Acid Dissociation Constant (pKa): Extreme Difference vs. Cinchophen Governs Ionization State at Physiological pH

The predicted pKa of the target compound's carboxylic acid group is 16.09 ± 0.30, compared with 0.96 ± 0.10 for cinchophen [1][2]. This >15 pKa unit difference is mechanistically explained by the intramolecular hydrogen-bonding environment: in cinchophen, the carboxylic acid at position 4 can form an intramolecular H-bond with the quinoline nitrogen, dramatically lowering the pKa; in the 8-carboxy-4-oxo isomer, the carboxylic acid is spatially separated from the quinoline nitrogen and additionally influenced by the 4-oxo tautomeric state.

Ionization state pKa prediction Bioavailability

Synthetic Intermediate Role: Validated Precursor to DNA-Intercalating Antitumor 2-Phenylquinoline-8-carboxamides

The target compound is explicitly listed as the upstream raw material for 2-phenylquinoline-8-carboxylic acid (CAS 5093-81-2), which is in turn the direct precursor to the N-[2-(dimethylamino)ethyl]-2-phenylquinoline-8-carboxamide class of DNA-intercalating antitumor agents developed by Atwell, Baguley, and Denny [1][2]. In the seminal J. Med. Chem. 1989 publication, the 4'-aza derivative of this series achieved approximately 50% cures in both leukemia and solid tumor in vivo models [2]. No other regioisomeric 4-oxo-2-phenylquinolinecarboxylic acid (3-carboxy, 4-carboxy, or 6-carboxy) provides this same direct synthetic entry point without additional reduction or protecting-group steps.

Synthetic intermediate DNA intercalation Antitumor agent synthesis

Class-Level Antitumor Evidence: 4-Oxo-2-phenyl-1,4-dihydroquinoline Scaffold as a Colchicine-Site Tubulin Ligand

While direct IC₅₀/ED₅₀ data for the 8-carboxylic acid itself are not available in the peer-reviewed literature, the 4-oxo-2-phenyl-1,4-dihydroquinoline scaffold to which it belongs has been validated as a colchicine-site β-tubulin ligand. The close structural analog ethyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate (AS1712) was identified from a screen of 2 million compounds as a low-toxicity inhibitor of lung cancer cell proliferation and xenograft tumor growth, binding in the colchicine pocket of β-tubulin and inhibiting microtubule assembly [1]. Furthermore, 2-phenyl-4-quinolone-8-acetic acids (the one-carbon homologated analog of the target compound) displayed potent cytotoxicity with ED₅₀ values at nanomolar concentrations across a panel of human tumor cell lines [2]. The 8-position substitution pattern is specifically associated with a cytotoxicity mechanism that is at least partially independent of tubulin polymerization, suggesting a differentiated mode of action compared with 6,7-substituted 2-phenyl-4-quinolones [2].

Tubulin polymerization Antimitotic Colchicine-binding site

Optimal Research and Industrial Application Scenarios for 4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid (CAS 90034-64-3)


Synthesis of 2-Phenylquinoline-8-carboxamide DNA-Intercalating Antitumor Agents

Investigators pursuing the phenylquinoline-8-carboxamide class of DNA-intercalating antitumor agents should prioritize this compound as the direct synthetic precursor to 2-phenylquinoline-8-carboxylic acid (CAS 5093-81-2). The established synthetic route proceeds via reduction of the 4-oxo group followed by amide coupling at the 8-carboxylic acid position, a pathway validated in the J. Med. Chem. 1989 publication by Atwell et al. where the 4'-aza derivative achieved approximately 50% cures in both P388 leukemia and subcutaneous colon 38 solid tumor in vivo models [1]. Procuring the 3-carboxy or 6-carboxy positional isomers would necessitate additional synthetic transformations, increasing step count and reducing overall yield [1][2].

Colchicine-Site β-Tubulin Ligand Screening and Antimitotic Drug Discovery

The 4-oxo-2-phenyl-1,4-dihydroquinoline scaffold has been independently validated as a colchicine-site β-tubulin ligand through the discovery of AS1712, a 6-carboxylate ester analog that inhibits microtubule assembly and overcomes P-glycoprotein-mediated drug resistance in cancer cells [1]. The 8-carboxylic acid variant offers a distinct hydrogen-bonding and ionization profile (HBD = 2, pKa = 16.09) that may confer differentiated binding interactions within the colchicine pocket compared with 6-substituted analogs. The 8-substituted 2-phenyl-4-quinolone subclass additionally exhibits cytotoxicity that is partially decoupled from direct tubulin polymerization inhibition, suggesting utility in probing alternative mechanisms within the antimitotic phenotype [2].

Physicochemical Property-Driven Lead Optimization with Altered Ionization Profiles

For medicinal chemistry programs requiring a quinolinecarboxylic acid with a high pKa (16.09, remaining largely protonated at physiological pH) and moderate lipophilicity (XLogP = 2.7), this compound provides a markedly different ionization and partitioning profile compared with cinchophen (pKa = 0.96, XLogP = 3.4) [1][2]. This is particularly relevant for programs where carboxylate anion formation needs to be avoided—for instance, when targeting intracellular compartments where passive diffusion of the neutral species is required, or when designing prodrugs whose activation depends on pH-dependent hydrolysis rates governed by the carboxylic acid pKa [1][2].

Synthetic Methodology Development on the 2-Phenyl-4-quinolone Template

The lower melting point (126–128 °C) and solubility in chloroform and methanol facilitate solution-phase chemistry at ambient or moderately elevated temperatures, offering practical advantages over cinchophen (mp 213–216 °C) in reaction screening and parallel synthesis workflows [1]. The 8-carboxylic acid serves as a versatile handle for amide coupling, esterification, and Curtius rearrangement, while the 4-oxo group provides a site for selective reduction, enolate chemistry, or oxime formation, making this compound a flexible intermediate for diversifying the 2-phenylquinolone chemical space [1].

Quote Request

Request a Quote for 4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.